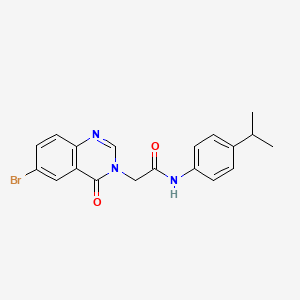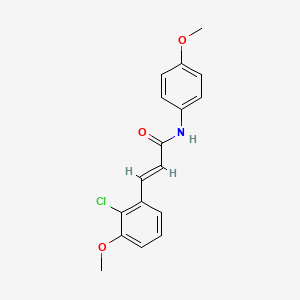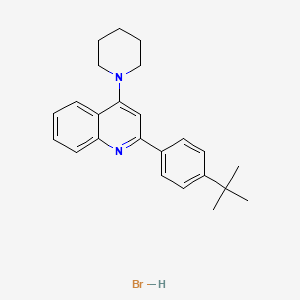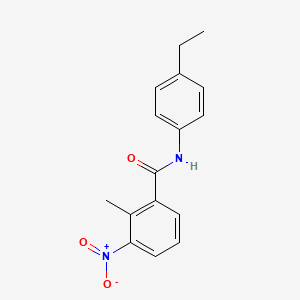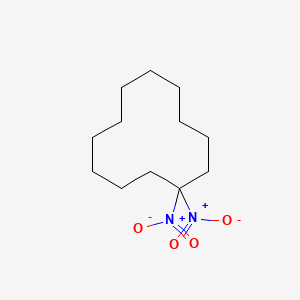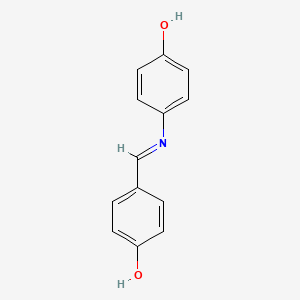
alpha-(4-Hydroxyphenylimino)-P-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(4-Hydroxyphenylimino)-P-cresol: is an organic compound that belongs to the class of phenolic Schiff bases. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring and an imine group (-C=N-) linking the benzene ring to a cresol moiety. It is known for its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(4-Hydroxyphenylimino)-P-cresol typically involves the condensation reaction between 4-hydroxybenzaldehyde and P-cresol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-(4-Hydroxyphenylimino)-P-cresol can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: Alpha-(4-Hydroxyphenylimino)-P-cresol is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore the compound’s potential as an anti-inflammatory and anticancer agent.
Industry: this compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of alpha-(4-Hydroxyphenylimino)-P-cresol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
4-Hydroxyphenylglycine: A non-proteogenic amino acid found in vancomycin and related glycopeptides.
4-Hydroxyphenylacetic acid: An intermediate used in the synthesis of various pharmaceuticals.
4-Hydroxyphenylbutanone: Known for its role in flavor and fragrance industries.
Uniqueness: Alpha-(4-Hydroxyphenylimino)-P-cresol is unique due to its Schiff base structure, which imparts distinct chemical reactivity and biological activity compared to other phenolic compounds. Its ability to form stable metal complexes and exhibit antimicrobial properties sets it apart from similar compounds.
Properties
CAS No. |
3246-65-9 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-[(4-hydroxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H11NO2/c15-12-5-1-10(2-6-12)9-14-11-3-7-13(16)8-4-11/h1-9,15-16H |
InChI Key |
LJMQHGKETUOVSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


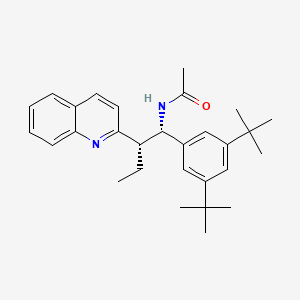






![3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide](/img/structure/B11944079.png)

